
1-(2,3,4-Trifluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Trifluorophenyl)propan-1-one, also known as 1-trifluoromethyl-1-propanone, is a fluorinated organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a sweet, fruity odor and a boiling point of 122.5°C. It is a versatile compound with a wide range of applications, including synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Aplicaciones Científicas De Investigación
Ruthenium/TFA-Catalyzed Coupling
A catalytic system involving ruthenium and trifluoroacetic acid (TFA) has been used to promote the coupling between secondary propargylic alcohols and cyclic 1,3-diketones. This process demonstrates the utility of fluorinated compounds in facilitating selective organic synthesis reactions, leading to different heterocyclic compounds depending on the dicarbonyl compound employed (Cadierno et al., 2008).
Synthesis and Characterization of Cathinones
The study on the synthesis and crystal structure of various cathinones provides insights into the molecular structure and properties of fluorinated phenylpropanones. These compounds have been characterized by techniques such as FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction, revealing details on molecular geometries and electronic structures (Nycz et al., 2011).
Water Soluble Prodrug Development
The development of fosfluconazole, a water-soluble prodrug of Diflucan, showcases the application of fluorinated compounds in improving drug solubility and pharmacokinetic properties. This research highlights the role of fluorinated organic molecules in pharmaceutical development (Bentley et al., 2002).
Influence on Miscibility with Water
The miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulation. This research provides valuable information on how trifluoromethyl groups affect the physicochemical properties of organic molecules, influencing their interaction with water and other solvents (Fioroni et al., 2003).
Catalysis and Organic Synthesis
Tris(pentafluorophenyl)borane has been identified as an effective catalyst in the alkylation of 1,3-dicarbonyl compounds, demonstrating the utility of fluorinated compounds in facilitating various organic reactions and synthesizing oxygenated heterocycles (Reddy et al., 2010).
Propiedades
IUPAC Name |
1-(2,3,4-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7(13)5-3-4-6(10)9(12)8(5)11/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLUARYAWYFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)
![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)
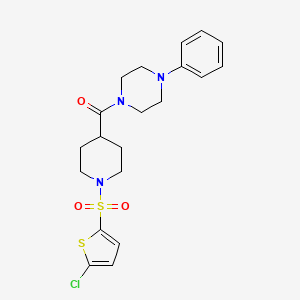
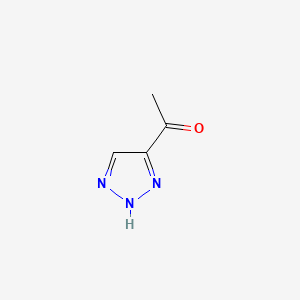
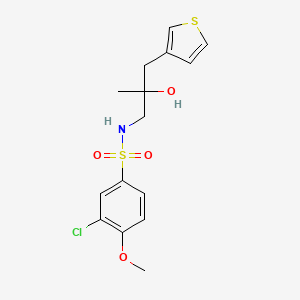
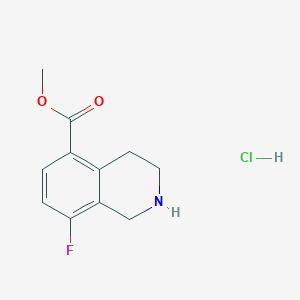
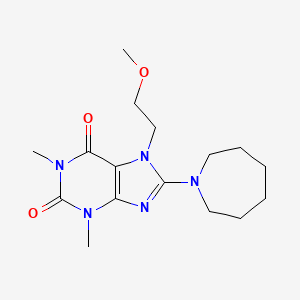
![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2646425.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2646426.png)
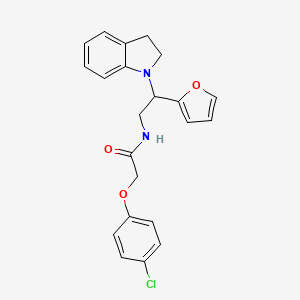
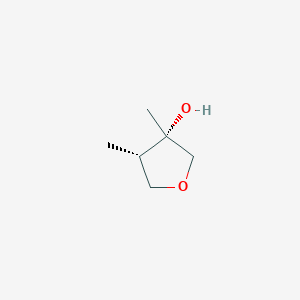
![N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2646431.png)